molecular formula C10H10O2 B1346094 3-Phenyloxolan-2-one CAS No. 6836-98-2

3-Phenyloxolan-2-one

Cat. No. B1346094
CAS RN: 6836-98-2
M. Wt: 162.18 g/mol
InChI Key: QGHNDAKWOGAJHS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Phenyloxolan-2-one consists of a five-membered ring with an oxygen atom, a carbonyl group, and a phenyl group attached . The InChI code for this compound is 1S/C10H10O2/c11-10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 .


Physical And Chemical Properties Analysis

3-Phenyloxolan-2-one has a molecular weight of 162.18 g/mol. It’s a liquid at room temperature . Other physical and chemical properties like boiling point, melting point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Green Extraction of Natural Products

One application involves the use of bio-based solvents like 2-methyloxolane (2-MeOx) as sustainable alternatives to petroleum-based solvents for the extraction of natural products and food ingredients. 2-MeOx has been highlighted for its environmental and economic viability, offering an efficient and less toxic option for extracting lipophilic foodstuff and natural products, which could indirectly relate to derivatives of 3-Phenyloxolan-2-one in terms of structural similarity and application in green chemistry (Rapinel et al., 2020).

Analytical Methods for Antioxidant Activity

The study and determination of antioxidant activity are crucial in various scientific fields, from food engineering to medicine. A comprehensive review of analytical methods used to determine antioxidant activity has been conducted, detailing the mechanisms, applicability, and advantages of tests like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, the Folin–Ciocalteu test, ABTS, and DPPH. These methods, based on spectrophotometry, are vital for analyzing the antioxidant capacity of complex samples, which could include derivatives of 3-Phenyloxolan-2-one (Munteanu & Apetrei, 2021).

Coordination Chemistry and Biological Properties

Research on 1-(acyl/aroyl)-3-(substituted) thioureas, which share functional groups with 3-Phenyloxolan-2-one, reveals their significant applications in coordination chemistry. These compounds serve as ligands that affect intra- and intermolecular hydrogen-bonding interactions, leading to novel applications in both chemistry and biology. Their versatility and structural properties make them promising candidates for interdisciplinary research, linking chemical reactivity with potential biological applications (Saeed, Flörke, & Erben, 2014).

Cinnamic Acid Derivatives in Anticancer Research

Cinnamic acid derivatives, chemically related to 3-Phenyloxolan-2-one through the phenyl acrylic acid functionality, have been extensively studied for their potential as anticancer agents. Their chemical diversity allows for the synthesis and biological evaluation of various derivatives, highlighting their underutilized potential in medicinal research. This comprehensive review focuses on the synthesis, biological evaluation, and the anticancer efficacy of cinnamoyl derivatives, proposing them as traditional and contemporary synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).

Safety And Hazards

3-Phenyloxolan-2-one is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

3-phenyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHNDAKWOGAJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00987908
Record name 3-Phenyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00987908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyloxolan-2-one

CAS RN

6836-98-2
Record name Dihydro-3-phenyl-2(3H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6836-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(3H)-Furanone, 4,5-dihydro-3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006836982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00987908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyloxolan-2-one
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Synthesis routes and methods I

Procedure details

The product of Example 2 (837 g, 2.6M) methanol (1.5 l) and 40% aq. NaOH (1 l, 10M) were heated to reflux for 2 hours. The reaction was then cooled to room temperature and acidified with conc. HCl (1l). The reaction was left as room temperature overnight and then extracted with methyl tert.butyl ether (1 l,500 ml). The extracts were washed with aq. Na2CO3, dried and evaporated to give the title compound(376 g, 89%).
Name
product
Quantity
837 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
89%

Synthesis routes and methods II

Procedure details

A suspension of potassium tert-butoxide (12.3 g) in toluene (200 mL) was treated dropwise with a mixture of phenylacetonitrile (12.9 g) and (2-bromoethoxy)trimethyl-silane (23.8 g) at room temperature. Upon completion of the addition, the reaction mixture was refluxed for 5 h, then cooled to room temperature and quenched by pouring onto a mixture of ice and water. The formed organic phase was separated and the aqueous phase was extracted with benzene. The combined organic phases were washed with water, dried over magnesium sulfate, filtered and concentrated on a rotary evaporator to give 2-phenyl-4-trimethylsilanyloxy-butyronitrile. The obtained butyronitrile derivative was redissolved in a mixture of ethanol (40 mL) and 70% aqueous sulfuric acid (40 mL), stirred at 50° C. for 3 h and, after cooling to room temperature, diluted with water (150 mL). The resulted organic phase was separated and the aqueous phase was extracted with benzene. The combined organic phases were washed with water, then with saturated aqueous solution of sodium bicarbonate, dried over magnesium sulfate, filtered, concentrated on a rotary evaporator and distilled in vacuum to give 11.0 g (62%) of the title compound.
Name
butyronitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
62%

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